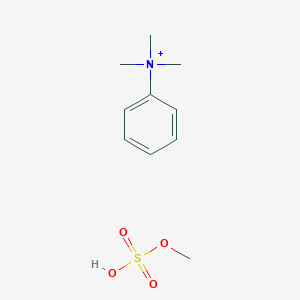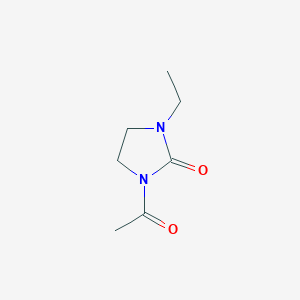
5-Acetyl-3-nitropyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-3-nitropyridin-2(1H)-one is an organic compound with a pyridine ring substituted with an acetyl group at the 5-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-nitropyridin-2(1H)-one typically involves the nitration of 5-acetylpyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3-position.
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 5-Acetyl-3-aminopyridin-2(1H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
5-Acetyl-3-nitropyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Materials Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-nitropyridin-2(1H)-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the acetyl group can participate in acetylation reactions affecting protein function.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2-nitropyridin-3(1H)-one: Similar structure but with different substitution pattern.
5-Acetyl-4-nitropyridin-2(1H)-one: Another isomer with the nitro group at the 4-position.
3-Acetyl-5-nitropyridin-2(1H)-one: Different position of the acetyl group.
Uniqueness
5-Acetyl-3-nitropyridin-2(1H)-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This uniqueness makes it valuable for targeted applications in various fields, offering distinct properties compared to its isomers.
Properties
Molecular Formula |
C7H6N2O4 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
5-acetyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6N2O4/c1-4(10)5-2-6(9(12)13)7(11)8-3-5/h2-3H,1H3,(H,8,11) |
InChI Key |
SBTOTJHIHWUCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=O)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


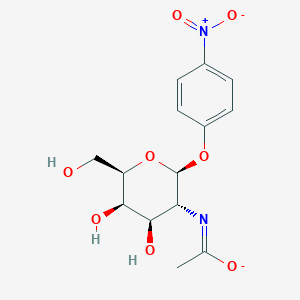
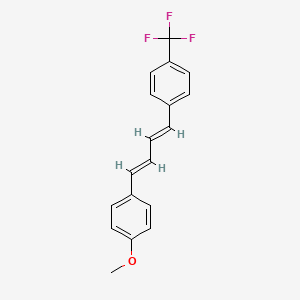
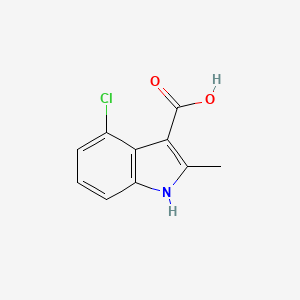


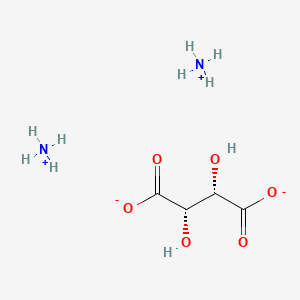
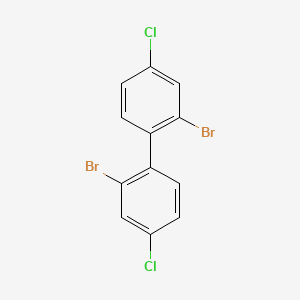
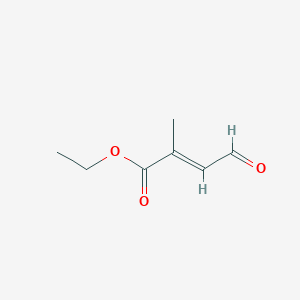
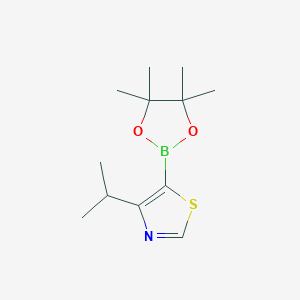
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)
